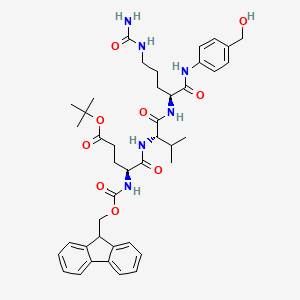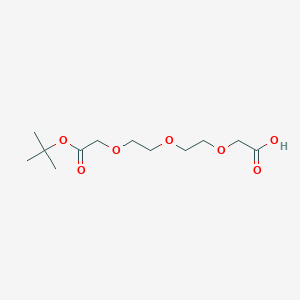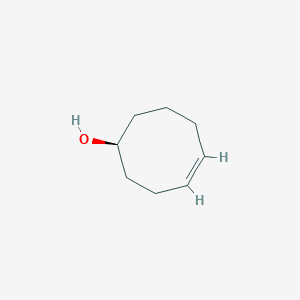
(1S,4E)-cyclooct-4-en-1-ol
Overview
Description
(1S,4E)-cyclooct-4-en-1-ol, also known as trans-cyclooct-2-en-1-ol, is a highly strained alkene that is widely used in bioorthogonal chemistry. This compound is particularly notable for its rapid and selective reactivity with tetrazines in inverse electron-demand Diels–Alder reactions. This unique reactivity makes this compound a valuable tool in various scientific applications, including biological labeling, imaging, and drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4E)-cyclooct-4-en-1-ol typically involves the photoisomerization of cis-cyclooctene. One efficient method includes the use of a flow photoreactor, which allows for the high-yielding production of trans-cyclooctenes. The process involves the photooxygenation of 1,3-cyclooctadiene to form a lactol intermediate, which is then reduced to cyclooct-2-ene-1,4-diol. This intermediate undergoes flow-photoisomerization using TAg silica gel to yield both bis-axial-TCO and bis-equatorial-TCO .
Industrial Production Methods
Industrial production of this compound often employs similar photochemical procedures but on a larger scale. The use of flow chemistry setups allows for continuous production, which is more efficient and cost-effective compared to batch processes. The construction of low-cost flow photoreactors from readily accessible components has further promoted the industrial accessibility of TCO derivatives .
Chemical Reactions Analysis
Types of Reactions
(1S,4E)-cyclooct-4-en-1-ol primarily undergoes cycloaddition reactions, particularly the inverse electron-demand Diels–Alder reaction with tetrazines. This reaction is highly selective and occurs rapidly, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
The most common reagents used with this compound are tetrazines, which react with the strained alkene to form dihydropyridazine bonds. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments, which is compatible with biological systems .
Major Products Formed
The major product formed from the reaction between this compound and tetrazines is a dihydropyridazine derivative. This product is often used in further applications such as drug delivery and imaging .
Scientific Research Applications
(1S,4E)-cyclooct-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used in the development of bioorthogonal reactions and click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time.
Medicine: Utilized in the targeted delivery of drugs, particularly in cancer therapy, where it helps in the selective release of therapeutic agents.
Industry: Applied in the synthesis of complex molecules and materials, benefiting from its rapid and selective reactivity
Mechanism of Action
The mechanism of action of (1S,4E)-cyclooct-4-en-1-ol involves its reaction with tetrazines through the inverse electron-demand Diels–Alder reaction. This reaction proceeds via the formation of a 4,5-dihydropyridazine intermediate, which can further tautomerize and eliminate to release the desired product. This mechanism is highly efficient and occurs rapidly, making it suitable for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
Trans-cycloocten-3-ol (TCO-3-OH): Another strained alkene with similar reactivity but different functional groups.
Dibenzocyclooctyne (DBCO): Known for its use in strain-promoted azide-alkyne cycloaddition reactions.
Bicyclononyne (BCN): Another strained alkyne used in bioorthogonal chemistry .
Uniqueness
(1S,4E)-cyclooct-4-en-1-ol is unique due to its rapid reaction kinetics and high selectivity with tetrazines. Its axial configuration also provides distinct reactivity compared to its equatorial isomer, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
(1S,4E)-cyclooct-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-FHKCNRDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-69-2 | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)


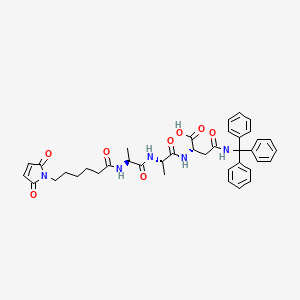
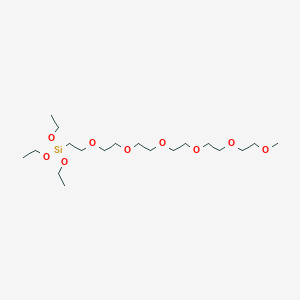
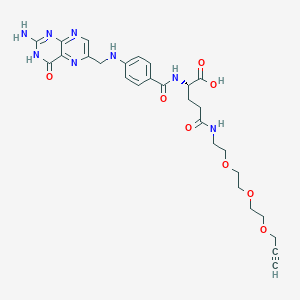

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
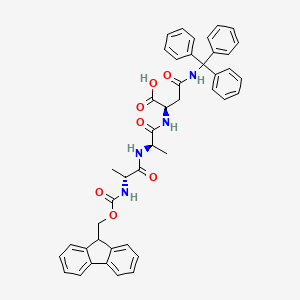
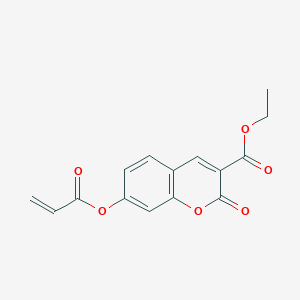
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
